5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that features a combination of triazole, thiophene, and oxadiazole rings. These structural motifs are known for their significant biological and pharmacological activities, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Thiol Substitution: The triazole ring is then functionalized with a thiol group through S-alkylation reactions.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the thiophene ring with the triazole and oxadiazole moieties under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death in cancer cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H17N5OS2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H17N5OS2/c1-3-8-16(9-4-1)14-19-24-25-22(27(19)17-10-5-2-6-11-17)30-15-20-23-21(26-28-20)18-12-7-13-29-18/h1-13H,14-15H2 |
InChI Key |
BGBFOBWQKKDOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
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